2-[(4-Chlorobenzoyl)amino]benzamide
Overview
Description
2-[(4-Chlorobenzoyl)amino]benzamide is an organic compound with the molecular formula C14H11ClN2O2 It is a derivative of benzamide, where the amide group is substituted with a 4-chlorobenzoyl group
Preparation Methods
The synthesis of 2-[(4-Chlorobenzoyl)amino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4-Chlorobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Chlorobenzoyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
2-[(4-Chlorobenzoyl)amino]benzamide can be compared with other similar compounds such as:
2-Amino-4-chlorobenzamide: This compound has a similar structure but lacks the 4-chlorobenzoyl group, resulting in different chemical and biological properties.
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide: This derivative has a tert-butyl group, which may influence its reactivity and biological activity.
Biological Activity
Overview
2-[(4-Chlorobenzoyl)amino]benzamide, with the molecular formula C14H11ClN2O2, is an organic compound derived from benzamide. It features a 4-chlorobenzoyl substituent on the amide group, which influences its biological activity and potential therapeutic applications. This compound has garnered attention for its promising biological properties, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide, often in the presence of a base such as pyridine. This reaction leads to the formation of the desired compound through intermediate stages that may include cyclization processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzamide derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the benzamide structure can enhance antibacterial properties. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It is believed to act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as tyrosine-protein kinases. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth rates in xenograft models .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Potential inhibition of tyrosine-protein kinases |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that this compound may inhibit key signaling pathways associated with cancer progression and microbial resistance. For example, its role as a tyrosine kinase inhibitor suggests a mechanism by which it can disrupt cellular signaling necessary for tumor survival and proliferation.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Antiparasitic Activity : A study involving similar benzamide derivatives demonstrated potent activity against Trypanosoma brucei, with some compounds achieving an EC50 value as low as 0.001 μM. This underscores the potential for further development of this compound analogs in treating parasitic infections .
- In Vivo Efficacy : In vivo studies using xenograft models showed that derivatives with structural similarities to this compound could significantly inhibit tumor growth, indicating a strong potential for therapeutic application in oncology .
Table 2: Case Study Results
Study Focus | Compound Tested | Result |
---|---|---|
Antiparasitic | Benzamide Derivative | EC50 = 0.001 μM against T. brucei |
Tumor Growth | Similar Benzamide Compound | Tumor growth inhibition >48% |
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRISAHOBSRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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